5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Vue d'ensemble

Description

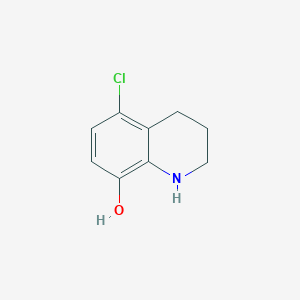

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: is a heterocyclic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 8th position on the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can be achieved through various synthetic routes. One common method involves the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions using a nitrogen-doped carbon-supported palladium catalyst . Another approach includes the use of multicomponent reactions for the functionalization of tetrahydroisoquinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using supported metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Analyse Des Réactions Chimiques

Functional Group Transformations

The hydroxyl and chloro groups enable diverse functionalization:

a. Carbamate Formation

-

Isocyanate coupling : The hydroxyl group reacts with aryl isocyanates (e.g., 3-fluorophenyl isocyanate) in the presence of triethylamine to form carbamate derivatives .

Conditions: Dichloromethane, 0–25°C, 12–24 h .

Yield: 72–87% .

b. Etherification

-

Benzyl protection : The hydroxyl group is protected as a benzyl ether during synthesis to prevent unwanted side reactions . Deprotection is achieved via hydrogenolysis (H₂, Pd/C) .

c. Demethylation

-

Methoxy deprotection : Methoxy-substituted analogs undergo demethylation under acidic conditions (e.g., AcOH/NaI) to regenerate the hydroxyl group .

Ring Modification Reactions

a. Chlorine Substitution

-

Electrophilic substitution : The chloro group at position 5 can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) if activated .

-

Pd-catalyzed coupling : Optimized conditions using Pd(OAc)₂ and electron-rich phosphine ligands (e.g., L3 or L4) enable coupling with secondary amines .

b. Oxidation

-

Swern oxidation : The tetrahydroquinoline ring is oxidized to dihydroquinolinones using oxalyl chloride and dimethyl sulfoxide (DMSO) .

Stability and Reactivity

-

Hydroxyl group : Enhances susceptibility to oxidation and hydrogen bonding, influencing solubility and biological activity .

-

Chloro substituent : Provides electronic deactivation, directing electrophilic substitutions to specific positions .

Key Mechanistic Insights

Applications De Recherche Scientifique

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored as a lead compound for drug discovery, particularly in the development of anticancer agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species, leading to cell death through autophagy via the PI3K/AKT/mTOR signaling pathway . This mechanism highlights its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core structure but lacks the chlorine and hydroxyl substituents.

5-Chloro-8-quinolinol: Similar structure but without the tetrahydroquinoline ring.

Uniqueness: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H10ClN and features a tetrahydroquinoline core structure. The chlorine atom at the 5-position and the hydroxyl group at the 8-position are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species Modulation : It can modulate intracellular levels of reactive oxygen species (ROS), leading to oxidative stress that affects cell viability.

- Cell Signaling Pathways : It interferes with signaling pathways such as PI3K/AKT/mTOR, which are pivotal in regulating cell growth and metabolism.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In Vitro Studies : It has been tested against various cancer cell lines including HCT-116 (colon cancer) and MCF7 (breast cancer), showing potent cytotoxic effects with IC50 values ranging from 4.9 μM to 14.6 μM depending on the cell type .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 4.9 |

| MCF7 (Breast) | 14.6 |

| A431 (Skin) | 2.0 |

| DU145 (Prostate) | 12.0 |

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. The presence of the chlorine atom enhances its interaction with microbial membranes, potentially disrupting their integrity and function .

Antioxidative Properties

This compound has been noted for its antioxidative capabilities, which may protect cells from oxidative damage by scavenging free radicals .

Case Studies

Several case studies illustrate the efficacy of this compound in different biological contexts:

- Colorectal Cancer Treatment : In a study focused on colorectal cancer models, this compound was found to significantly suppress tumor growth by inducing oxidative stress and apoptosis in cancer cells .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective effects by modulating nitric oxide synthase activity and reducing neuroinflammation .

Propriétés

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXODTOLPHMAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.